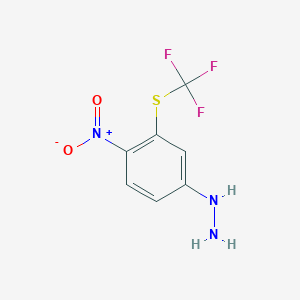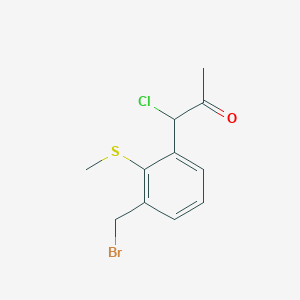
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Métodos De Preparación
The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of a methylthio-substituted aromatic compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or the chloropropanone group to a propanol derivative.
Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methylthio group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one include:
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: This compound has a similar structure but lacks the methylthio group, which affects its reactivity and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: While structurally different, this compound shares some functional group similarities and is used in similar applications, particularly in catalysis and organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C11H12BrClOS |
|---|---|
Peso molecular |
307.63 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-2-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)10(13)9-5-3-4-8(6-12)11(9)15-2/h3-5,10H,6H2,1-2H3 |
Clave InChI |
OVOVTRIMTHRQBS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC(=C1SC)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


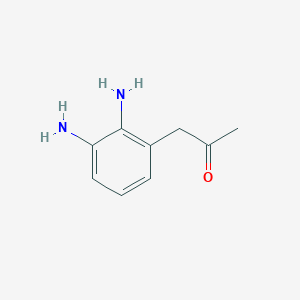
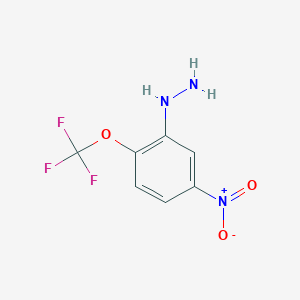
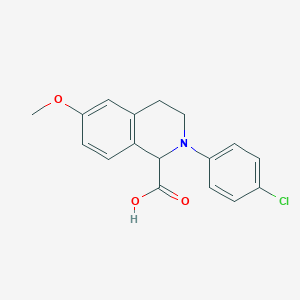
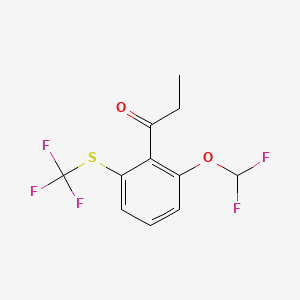

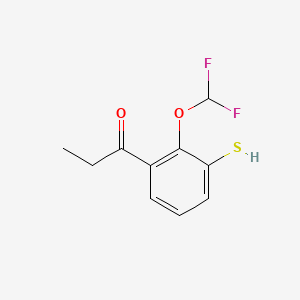
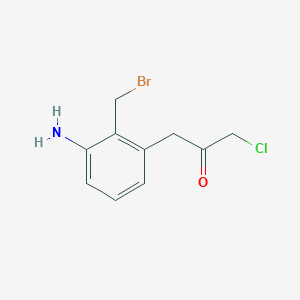
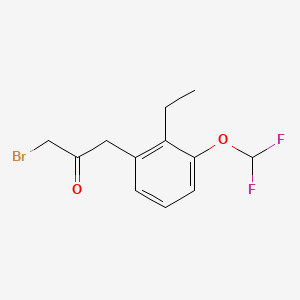

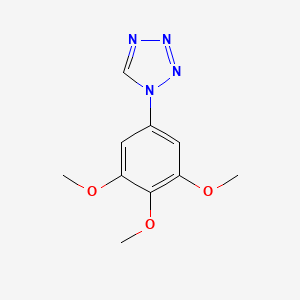


![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)
